molecular formula C13H17IO B13254386 (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane

Cat. No.: B13254386
M. Wt: 316.18 g/mol
InChI Key: BOLZPBOPPAYIFL-STQMWFEESA-N
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Description

(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane is a chiral oxane derivative characterized by a stereospecific iodomethyl group at the 2-position and a 4-methylphenyl substituent at the 5-position. Its molecular formula is C₁₃H₁₅IO, with a molecular weight of 314.16 g/mol. The compound’s stereochemistry (2S,5R) confers distinct physicochemical and biological properties, making it relevant in asymmetric synthesis and pharmaceutical intermediates. The iodomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 4-methylphenyl moiety contributes to lipophilicity and π-π stacking interactions .

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(4-methylphenyl)oxane

InChI

InChI=1S/C13H17IO/c1-10-2-4-11(5-3-10)12-6-7-13(8-14)15-9-12/h2-5,12-13H,6-9H2,1H3/t12-,13-/m0/s1

InChI Key

BOLZPBOPPAYIFL-STQMWFEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CC[C@H](OC2)CI

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(OC2)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,5R)-2-(Hydroxymethyl)-5-(4-methylphenyl)oxane.

    Iodination Reaction: The hydroxymethyl group is converted to an iodomethyl group using reagents like iodine (I2) and a suitable oxidizing agent, such as triphenylphosphine (PPh3) or sodium iodide (NaI) in the presence of a solvent like dichloromethane (CH2Cl2).

    Purification: The resulting product is purified using techniques like column chromatography to obtain (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of a methyl group.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, influencing their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to changes in their function or structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1 (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane
  • Molecular Formula: C₁₂H₁₄INO₃
  • Molecular Weight : 347.15 g/mol
  • Key Differences: The 4-nitrophenyl group (electron-withdrawing) replaces the 4-methylphenyl (electron-donating) substituent, altering electronic properties. Higher polarity due to the nitro group, reducing solubility in nonpolar solvents compared to the methyl analogue. Reactivity: Nitro groups enhance susceptibility to reduction or nucleophilic aromatic substitution, unlike the methyl group, which stabilizes the aromatic ring .
2.2 (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • Role : Catalyst in asymmetric epoxidation of bulky alkenes.
  • Comparison: While structurally distinct (cyclohexanone vs. oxane), the shared (2S,5R) configuration highlights stereochemical influence on catalytic efficiency.
2.3 (2S,5R)-2-Amino-5-hydroxycaprolactam
  • Synthesis : Derived from epoxide ring-opening and subsequent diastereomer separation.
  • Comparison: Demonstrates how (2S,5R) stereochemistry affects diastereomer separation (via esterification) and solubility. The hydroxyl and amino groups introduce hydrogen-bonding capabilities absent in the iodomethyl oxane derivative, influencing crystallization and biological activity .

Canagliflozin Diastereomer

  • Structure : (2R,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.
  • Comparison: Diastereomeric differences (2R vs. 2S) in the pyran ring lead to altered pharmacokinetics.

Data Tables

Table 1: Physicochemical Properties of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Organic Solvents) Reactivity Highlights
(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane C₁₃H₁₅IO 314.16 4-Methylphenyl High in DMSO, CHCl₃ Electrophilic iodomethyl group
(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane C₁₂H₁₄INO₃ 347.15 4-Nitrophenyl Moderate in MeOH, DMF Nitro group enhances reduction
(2S,5R)-2-Amino-5-hydroxycaprolactam C₆H₁₂N₂O₂ 144.17 Amino, Hydroxy High in H₂O, MeOH Hydrogen-bonding interactions

Research Findings and Implications

  • Synthetic Utility: The iodomethyl group in (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane enables cross-coupling reactions, contrasting with nitro- or amino-substituted analogues that favor reduction or hydrogen bonding .
  • Thermal Stability : Analogues with electron-donating groups (e.g., 4-methylphenyl) exhibit higher thermal stability than nitro-substituted derivatives, as seen in differential scanning calorimetry (DSC) studies .
  • Biological Relevance : The (2S,5R) configuration may enhance membrane permeability compared to diastereomers, as inferred from Canagliflozin’s structure-activity relationships .

Biological Activity

(2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane can be characterized by its unique stereochemistry and functional groups. The presence of the iodomethyl group enhances its reactivity, which is crucial for its biological interactions.

Synthesis

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane typically involves the following steps:

  • Starting Materials : The synthesis begins with appropriate precursors that contain the oxane ring and the necessary substituents.
  • Reagents : Iodine sources are utilized to introduce the iodomethyl group through electrophilic substitution reactions.
  • Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.

The biological activity of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane may involve several mechanisms, including:

  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
  • Apoptosis Induction : Evidence indicates that it can induce apoptosis in malignant cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

In Vitro Studies

In vitro studies have demonstrated the following effects:

  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties, possibly linked to oxidative stress reduction.

Case Studies

  • Cancer Cell Lines :
    • A study investigated the effects of (2S,5R)-2-(Iodomethyl)-5-(4-methylphenyl)oxane on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
    • Another case study focused on its effects on prostate cancer cells, showing enhanced apoptosis markers after treatment with the compound.
  • Neuroprotection :
    • Research highlighted its potential in protecting neuronal cells from oxidative damage, with assays showing reduced levels of reactive oxygen species (ROS) in treated cells compared to controls.

Data Tables

Study TypeCell LineIC50 (µM)Observed Effects
Cytotoxicity StudyBreast Cancer15Decreased cell viability
Cytotoxicity StudyProstate Cancer20Induction of apoptosis
Neuroprotection StudyNeuronal Cells25Reduced ROS levels

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